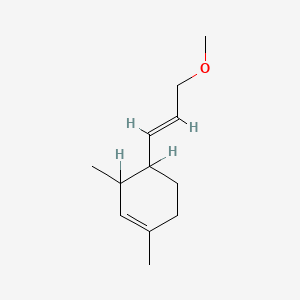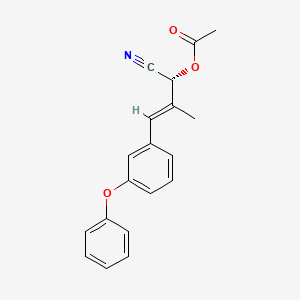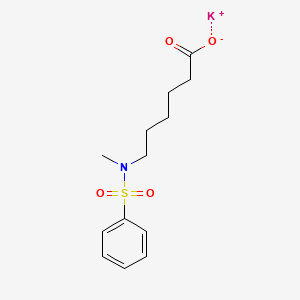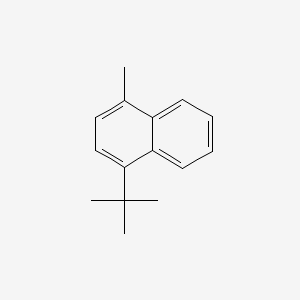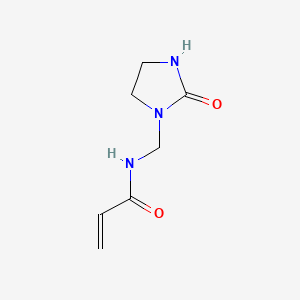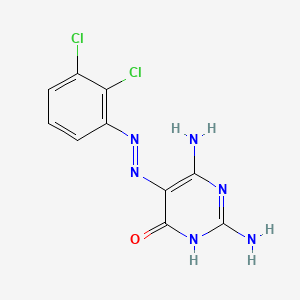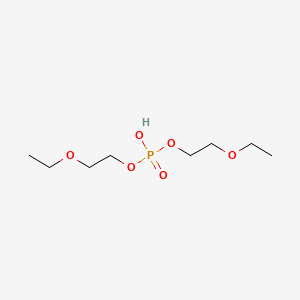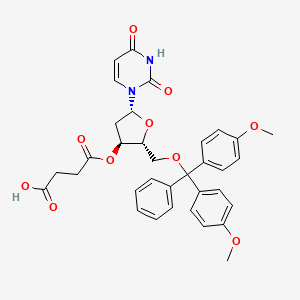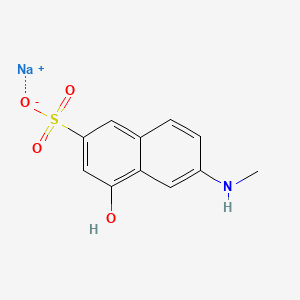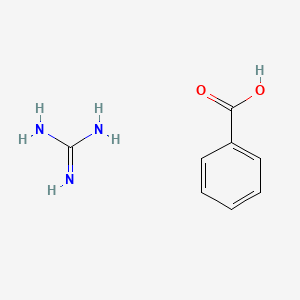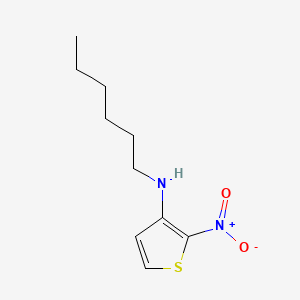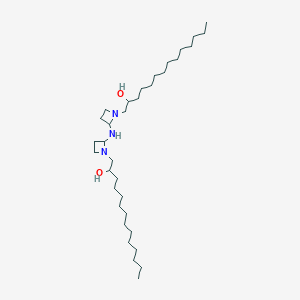
1,1'-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol is a complex organic compound with the molecular formula C34H73N3O2. It is characterized by its unique structure, which includes two tetradecanol groups linked by an iminobis(propane-3,1-diylimino) moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol typically involves the reaction of tetradecanol with an appropriate diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the iminobis(propane-3,1-diylimino) linkage. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and formulation.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products
Wirkmechanismus
The mechanism of action of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol include other iminobis derivatives and tetradecanol-based compounds. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol is unique due to its specific combination of functional groups and molecular structure.
Eigenschaften
CAS-Nummer |
84753-02-6 |
|---|---|
Molekularformel |
C34H69N3O2 |
Molekulargewicht |
551.9 g/mol |
IUPAC-Name |
1-[2-[[1-(2-hydroxytetradecyl)azetidin-2-yl]amino]azetidin-1-yl]tetradecan-2-ol |
InChI |
InChI=1S/C34H69N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-31(38)29-36-27-25-33(36)35-34-26-28-37(34)30-32(39)24-22-20-18-16-14-12-10-8-6-4-2/h31-35,38-39H,3-30H2,1-2H3 |
InChI-Schlüssel |
JLPHBVBOFCAJMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CN1CCC1NC2CCN2CC(CCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



